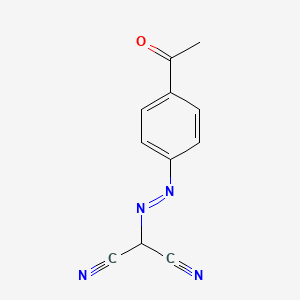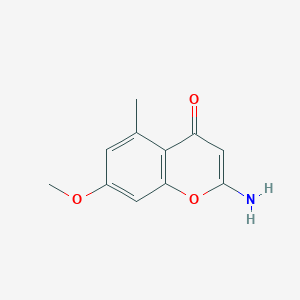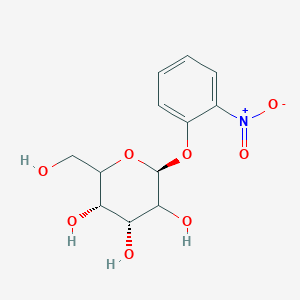
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene: is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene and naphthalene rings. This compound is known for its unique electronic properties and stability, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound in larger quantities for research purposes. Methods such as gradient sublimation and high-temperature pyrolysis are employed to purify and isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the electronic properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism by which Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of biological macromolecules and electronic devices .
Comparaison Avec Des Composés Similaires
- Benzo[c]naphtho[3,2,1,8,7-rstuv]pentaphene
- Dibenzo[fg,ij]naphtho[2,1,8-uva]pentaphene
- Tribenzo[jk,qr,uv]naphtho[2,1,8,7-defg]pentacene
Uniqueness: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene is unique due to its specific arrangement of fused rings, which imparts distinct electronic properties and stability. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
435-02-9 |
|---|---|
Formule moléculaire |
C38H20 |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
decacyclo[18.14.2.27,10.02,15.03,8.09,14.016,36.023,35.024,33.026,31]octatriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20(36),21,23(35),24,26,28,30,32,37-nonadecaene |
InChI |
InChI=1S/C38H20/c1-2-7-25-19-31-26(18-24(25)6-1)20-32-36-27(31)17-16-23-10-5-13-30(35(23)36)37-28-11-3-8-21-14-15-22-9-4-12-29(38(32)37)34(22)33(21)28/h1-20H |
Clé InChI |
JTGNWKRAXNGJKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=C(C7=CC=CC8=C7C9=C(C=CC=C96)C=C8)C1=CC=CC(=C15)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


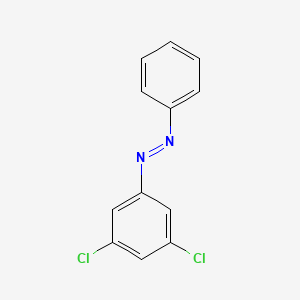
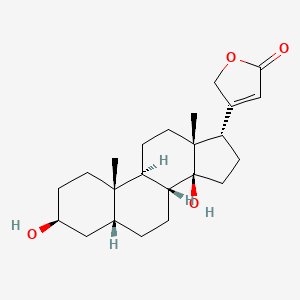
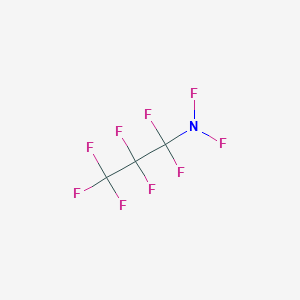
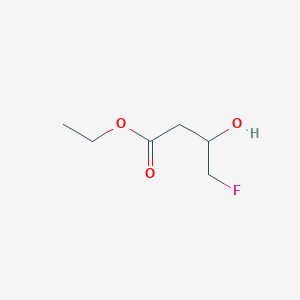
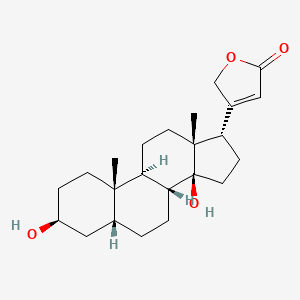
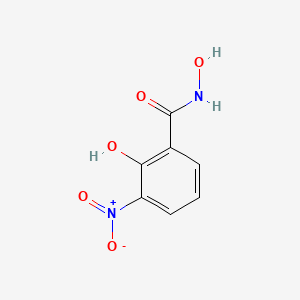
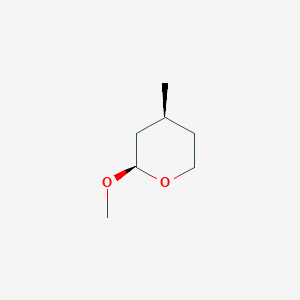
![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
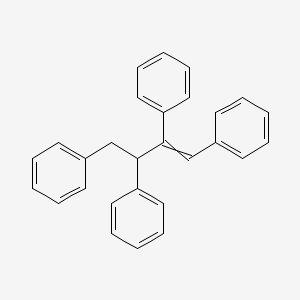
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)
